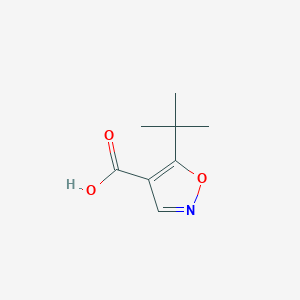

5-Tert-butyl-isoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-tert-butyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-9-12-6/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIVEZNBBKELAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564028 | |

| Record name | 5-tert-Butyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134541-06-3 | |

| Record name | 5-tert-Butyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 5-Tert-butyl-isoxazole-4-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 5-Tert-butyl-isoxazole-4-carboxylic acid

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry and drug development.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[1] This has led to the incorporation of the isoxazole moiety into a wide array of approved therapeutic agents, including the anti-inflammatory drug Parecoxib and the antibiotic Sulfamethoxazole.[3] Furthermore, isoxazoles are valuable synthetic intermediates, acting as masked 1,3-dicarbonyl equivalents that enable the construction of complex molecular architectures.[3]

This guide provides a comprehensive technical overview of the synthesis and characterization of a specific, valuable derivative: This compound . This compound, featuring a sterically demanding tert-butyl group and a reactive carboxylic acid handle, is a key building block for creating novel chemical entities in pharmaceutical and materials science research.[4] We will delve into a field-proven synthetic protocol, explaining the chemical principles that ensure its efficiency and regioselectivity, followed by a detailed analysis of the characterization data required to validate the final product's identity and purity.

Part 1: Synthesis of this compound

The most robust and widely adopted method for constructing the isoxazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, a process often referred to as the Claisen isoxazole synthesis.[3][5] To achieve the desired substitution pattern of this compound, a carefully selected β-ketoester is required as the starting material.

Causality of Reagent Selection

The chosen precursor is ethyl 4,4-dimethyl-3-oxopentanoate (commonly known as ethyl pivaloylacetate). This molecule contains the two key structural motifs required for the target:

-

The Pivaloyl Group (-C(O)C(CH₃)₃): This provides the tert-butyl substituent at the eventual 5-position of the isoxazole ring.

-

The Ethyl Carboxyacetate Moiety (-CH₂C(O)OEt): This portion of the molecule forms the C4-C3 bond and the ester group at the 4-position, which is subsequently hydrolyzed to the target carboxylic acid.

Hydroxylamine hydrochloride (NH₂OH·HCl) serves as the source of the nitrogen and oxygen atoms needed to close the heterocyclic ring.

Synthetic Workflow Diagram

The synthesis is a two-step process: (1) Cyclocondensation to form the intermediate ester, followed by (2) Hydrolysis to yield the final carboxylic acid.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-tert-butylisoxazole-4-carboxylate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) and ethanol (approx. 5 mL per gram of ketoester).

-

Reagent Addition: While stirring, add hydroxylamine hydrochloride (1.1 equivalents) followed by sodium acetate (1.2 equivalents). The sodium acetate acts as a base to neutralize the HCl, liberating the free hydroxylamine nucleophile.

-

Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product, being organic, will often precipitate or can be extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified further by column chromatography if necessary, though it is often of sufficient purity for the subsequent hydrolysis step.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Place the crude ethyl 5-tert-butylisoxazole-4-carboxylate from the previous step into a round-bottom flask.

-

Hydrolysis: Add a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 mixture, approx. 10 mL per gram of ester). Heat the mixture to reflux for 8-12 hours.[6][7] The ester hydrolysis is driven to completion under these acidic conditions.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, is a solid and will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure, crystalline solid.

Part 2: Characterization and Data Validation

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~1.4 ppm (s, 9H) >10 ppm (s, broad, 1H) | Singlet for the nine equivalent protons of the tert-butyl group.Broad singlet for the acidic proton of the carboxylic acid. |

| ¹³C NMR | Chemical Shift (δ) | ~28 ppm (CH₃)~33 ppm (quaternary C)~110-175 ppm (ring carbons) >165 ppm (C=O) | Signals corresponding to the tert-butyl carbons.Signals for the isoxazole ring carbons.Downfield signal for the carbonyl carbon of the carboxylic acid.[8] |

| FT-IR | Wavenumber (cm⁻¹) | 2500-3300 cm⁻¹ (very broad)1700-1725 cm⁻¹ (strong, sharp)~2970 cm⁻¹ (medium) | O-H stretch of the hydrogen-bonded carboxylic acid dimer.[8][9]C=O stretch of the carboxylic acid.[8]C-H stretch of the tert-butyl group. |

| Mass Spec. | m/z Ratio | 169.18 [M+H]⁺ | Molecular ion peak corresponding to the formula C₈H₁₁NO₃. |

| Melting Point | Temperature (°C) | Sharp, defined range | A sharp melting point is a strong indicator of high purity. |

In-Depth Spectroscopic Analysis

1. Infrared (IR) Spectroscopy:

The IR spectrum of a carboxylic acid is highly distinctive. The most prominent feature is the extremely broad absorption band for the O-H stretch, typically spanning from 2500 to 3300 cm⁻¹.[8] This broadening is a direct consequence of the strong intermolecular hydrogen bonding that leads to the formation of a stable dimeric structure. The second key signal is the sharp, intense carbonyl (C=O) stretch, which appears around 1710 cm⁻¹ for the dimeric form.[8] The presence of both of these signals provides compelling evidence for the carboxylic acid functional group.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be very simple, which is in itself a powerful confirmation of the structure's symmetry. A single, sharp peak integrating to nine protons will appear around 1.4 ppm, characteristic of the magnetically equivalent methyl protons of the tert-butyl group. Far downfield, typically above 10 ppm, a broad singlet corresponding to the acidic proton of the -COOH group will be observed. This proton is readily exchangeable with D₂O, causing the peak to disappear upon its addition, a classic test for acidic protons.

-

¹³C NMR: The carbon spectrum provides a complete map of the carbon skeleton. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the downfield end of the spectrum, typically in the 165-185 ppm range.[8] The two distinct carbons of the tert-butyl group will be found upfield, while the three carbons of the isoxazole ring will have characteristic shifts within the aromatic/heteroaromatic region.

3. Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₈H₁₁NO₃), the expected molecular weight is 169.18 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the primary observed ion would be the protonated molecule [M+H]⁺ at an m/z of 170.18. Common fragmentation patterns for carboxylic acids include the loss of water ([M-H₂O]⁺) or the entire carboxyl group ([M-COOH]⁺).[10]

Logical Relationship of Characterization Data

Caption: Interrelation of analytical techniques for structural validation.

Conclusion

The synthesis of this compound via the cyclocondensation of ethyl 4,4-dimethyl-3-oxopentanoate with hydroxylamine, followed by acidic hydrolysis, is a reliable and efficient method for producing this valuable synthetic intermediate. The causality-driven selection of starting materials ensures high regioselectivity for the desired 5-substituted isomer. A rigorous and multi-faceted characterization approach, combining NMR, IR, and mass spectrometry, provides a self-validating confirmation of the molecular structure and ensures the high purity required for subsequent applications in research and development. This guide provides the foundational knowledge for scientists and professionals to confidently synthesize and validate this important chemical building block.

References

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). National Institutes of Health (PMC). Available at: [Link]

-

synthesis of isoxazoles. (2019). YouTube. Available at: [Link]

- 5-T-Butyl-Isoxazole-3-Carboxylic Acid: Key Properties and Applications. (2025). Autech Industry Co.,Limited.

-

5-amino-3-methyl-isoxazole-4-carboxylic acid as a novel unnatural amino acid in the solid phase synthesis of α/β-mixed peptides. (2022). National Institutes of Health (PMC). Available at: [Link]

- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.

-

5-Methylisoxazole-4-carboxylic acid. (n.d.). National Institutes of Health (PMC). Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Available at: [Link]

-

CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. Available at: [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 7. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. echemi.com [echemi.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Tert-butyl-isoxazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential.[1] This guide provides a detailed examination of 5-Tert-butyl-isoxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Isoxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2] As such, a thorough characterization of this molecule is essential for its potential advancement as a drug candidate or a key building block in the synthesis of novel therapeutic agents.

This document will delve into the molecular structure, key physicochemical parameters, and detailed experimental protocols for the characterization of this compound. It is designed to be a practical resource for scientists, providing both foundational knowledge and actionable methodologies.

Part 1: Molecular and Physicochemical Profile

Molecular Identity

-

Synonyms: 5-tert-butyl-1,2-oxazole-4-carboxylic acid[4]

-

Chemical Structure:

Physicochemical Data Summary

A precise, experimentally verified dataset for this compound is not extensively available in the public domain. The following table summarizes known information and provides estimated values based on the properties of structurally similar compounds and theoretical predictions.

| Property | Value | Source/Basis for Estimation |

| Melting Point | Estimated: 140-155 °C | Based on the melting point of 5-Methylisoxazole-4-carboxylic acid (144-148 °C). The bulkier tert-butyl group may slightly alter crystal packing and melting point. |

| Boiling Point | Not available | Expected to be high and likely to decompose before boiling under atmospheric pressure due to the carboxylic acid group. |

| Aqueous Solubility | Poor | As a weak acid with a significant hydrophobic tert-butyl group, low aqueous solubility is anticipated, especially at acidic pH.[1][5] |

| pKa | Estimated: 3.5 - 4.5 | Carboxylic acids typically have pKa values in this range. The isoxazole ring may have a minor electron-withdrawing effect, potentially lowering the pKa slightly compared to a simple alkyl carboxylic acid. |

| LogP (Octanol/Water Partition Coefficient) | Estimated: 2.0 - 3.0 | The presence of the lipophilic tert-butyl group suggests a significant preference for the lipid phase. This is a crucial parameter for predicting membrane permeability. |

Part 2: Experimental Protocols for Physicochemical Characterization

A rigorous experimental determination of the physicochemical properties is crucial for building a reliable profile of this compound. The following section provides detailed, step-by-step methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible method for determining the melting point and assessing the purity of a crystalline solid.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program to ramp from 25 °C to 200 °C at a rate of 10 °C/min.

-

Use an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

-

Analysis: The sharpness of the melting peak can provide an indication of the sample's purity. Broader peaks may suggest the presence of impurities.

Diagram of DSC Workflow:

Caption: Workflow for Melting Point Determination using DSC.

Determination of pKa by Potentiometric Titration in a Co-solvent

Rationale: Due to the poor aqueous solubility of this compound, a standard aqueous titration is not feasible. Potentiometric titration in a mixed-solvent system (e.g., water-methanol) allows for solubilization of the compound while enabling the determination of its apparent pKa.

Methodology:

-

Solvent Preparation: Prepare a series of water-methanol mixtures (e.g., 20%, 40%, 60%, 80% methanol by volume).

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of each co-solvent mixture to create solutions of known concentration (e.g., 0.01 M).

-

Titration:

-

Calibrate a pH electrode using standard aqueous buffers.

-

Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

-

Record the pH after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point from the first derivative of the titration curve.

-

The pH at the half-equivalence point corresponds to the apparent pKa (pKa') in that specific co-solvent mixture.

-

-

Extrapolation to Aqueous pKa: Plot the determined pKa' values against the mole fraction of the organic solvent. Extrapolate the resulting linear plot to zero mole fraction to obtain the aqueous pKa.

Diagram of pKa Determination Workflow:

Caption: Workflow for pKa Determination via Co-solvent Titration.

Determination of LogP by the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the octanol-water partition coefficient (LogP), a critical measure of a compound's lipophilicity.[6]

Methodology:

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them for 24 hours and then allowing the phases to separate.

-

Prepare a buffer solution at a pH where the carboxylic acid is fully protonated (e.g., pH 2) to measure LogP, or at a specific physiological pH (e.g., 7.4) to measure LogD (the distribution coefficient).

-

-

Partitioning:

-

Prepare a stock solution of this compound in pre-saturated n-octanol.

-

In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.

-

Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Concentration Measurement:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: Calculate the LogP using the following formula: LogP = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Diagram of Shake-Flask LogP Determination:

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Part 3: Spectroscopic and Safety Information

Spectroscopic Characterization (Expected)

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

A singlet in the region of 1.3-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

-

A singlet for the proton on the isoxazole ring. Its chemical shift will be influenced by the solvent.

-

A broad singlet at a downfield chemical shift (typically >10 ppm) corresponding to the carboxylic acid proton.

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

A signal for the quaternary carbon of the tert-butyl group around 30-35 ppm and a signal for the methyl carbons of the tert-butyl group around 28-30 ppm.

-

Signals for the carbons of the isoxazole ring.

-

A signal for the carboxylic acid carbonyl carbon in the range of 165-175 ppm.

-

-

Infrared (IR) Spectroscopy (ATR):

-

A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

-

A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.

-

C-H stretching vibrations for the tert-butyl group around 2900-3000 cm⁻¹.

-

Characteristic C=N and C=C stretching vibrations for the isoxazole ring in the 1400-1650 cm⁻¹ region.

-

Safety and Handling

No specific safety data sheet (SDS) for this compound is widely available. However, based on the SDS for similar isoxazole carboxylic acids, the following precautions should be taken:

-

Hazard Statements: Likely to be an irritant to the skin, eyes, and respiratory tract.[10][11][12]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Wash hands thoroughly after handling.[10]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

-

-

Storage: Store in a tightly closed container in a cool, dry place.[10]

Conclusion

This compound is a compound of interest for medicinal chemistry and drug development. While a complete experimental dataset of its physicochemical properties is not yet established in the literature, this guide provides a framework for its characterization. The provided estimates for its melting point, pKa, and LogP, grounded in the properties of analogous structures, offer a valuable starting point for research. Furthermore, the detailed experimental protocols outlined herein provide a clear path for researchers to obtain precise and reliable data. A thorough understanding of these physicochemical properties is a critical step in unlocking the full potential of this and other novel chemical entities in the pursuit of new therapeutics.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). Available from: [Link]

-

LogP / LogD shake-flask method - Protocols.io. (2024-09-23). Available from: [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. Available from: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). Available from: [Link]

-

IR and NMR spectrum of isoxazole 2k | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. Available from: [Link]

-

Shake Flask logK - Lokey Lab Protocols. (2017-03-06). Available from: [Link]

-

Determining pKa of water-insoluble organic acid : r/chemistry - Reddit. (2014-12-23). Available from: [Link]

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. Available from: [Link]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available from: [Link]

-

Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals. Available from: [Link]

-

Dissolution Testing of Solid Products - American Pharmaceutical Review. (2010-01-01). Available from: [Link]

-

Using atomic charges to describe the pKa of carboxylic acids - ChemRxiv. Available from: [Link]

-

pKa Ka data factors affecting Acidic reactions of carboxylic acids with metals oxides hydroxides carbonates hydrogencarbonate test advanced A level organic chemistry revision notes doc brown. Available from: [Link]

-

Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present - SciRes Literature. (2018-09-03). Available from: [Link]

-

Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. Available from: [Link]

-

4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021-07-05). Available from: [Link]

-

4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem. Available from: [Link]

-

Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. | Semantic Scholar. Available from: [Link]

-

Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][6][13]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, - ACS Publications - American Chemical Society. Available from: [Link]

-

5-Methyl-4-Isoxazole Carboxylic Acid - Noble Intermediates. Available from: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. (2022-08-31). Available from: [Link]

-

(PDF) 5-Methylisoxazole-4-carboxylic acid - ResearchGate. Available from: [Link]

-

Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central. Available from: [Link]

-

2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. Available from: [Link]

-

Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity | Iraqi Journal of Science. (2024-04-30). Available from: [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Available from: [Link]

-

5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem - NIH. Available from: [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. aksci.com [aksci.com]

- 4. 5-(tert-butyl)isoxazole-4-carboxylic acid [allbiopharm.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. sciarena.com [sciarena.com]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Table 4-2, Physical and Chemical Properties of Nitrobenzene - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

5-Tert-butyl-isoxazole-4-carboxylic acid CAS number and structure

An In-Depth Technical Guide to 5-Tert-butyl-isoxazole-4-carboxylic Acid for Advanced Research and Development

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and versatile biological activities.[1][2] As a five-membered heterocycle, it serves as a valuable bioisostere for various functional groups, enhancing molecular recognition at biological targets through interactions like hydrogen bonding and pi-pi stacking.[1] This guide focuses on a specific, highly functionalized derivative: This compound . This compound is a key synthetic intermediate, valued by researchers and drug development professionals for its role in creating complex molecules for pharmaceuticals and fine chemicals.[3] We will delve into its chemical identity, synthesis, properties, and critical applications, providing expert insights grounded in established scientific principles.

Part 1: Core Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is a distinct molecule with specific identifiers and properties that dictate its handling, reactivity, and utility.

Chemical Structure and Identification

-

IUPAC Name: 5-(tert-butyl)-1,2-oxazole-4-carboxylic acid

-

CAS Number: 134541-06-3[4]

-

Molecular Formula: C₈H₁₁NO₃[4]

-

Canonical SMILES: CC(C)(C)C1=C(C(=O)O)C=NO1

The structure features a central isoxazole ring, which is substituted at the 5-position with a sterically demanding tert-butyl group and at the 4-position with a carboxylic acid. The tert-butyl group can impart significant metabolic stability and influence the molecule's orientation within a protein binding pocket, while the carboxylic acid provides a reactive handle for further chemical modifications, such as amide bond formation.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound, essential for experimental design and process development.

| Property | Value | Source |

| CAS Number | 134541-06-3 | [4] |

| Molecular Weight | 169.18 g/mol | [4] |

| Molecular Formula | C₈H₁₁NO₃ | [4] |

| Purity | Typically ≥95% | [4] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of substituted isoxazoles is a well-established field in organic chemistry. While specific, optimized protocols for this compound are often proprietary, a general and robust synthetic strategy involves the cyclization of a β-ketoester equivalent with hydroxylamine. This approach provides a reliable pathway to the isoxazole core.

General Synthetic Workflow

The formation of the 5-substituted-isoxazole-4-carboxylate ester typically proceeds via the condensation of an activated β-ketoester with hydroxylamine. The subsequent hydrolysis of the resulting ester yields the target carboxylic acid. This process is advantageous as it avoids the formation of significant isomeric impurities.[5]

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (General Method)

The following protocol describes a representative, multi-step synthesis for producing a 5-alkyl-isoxazole-4-carboxylic acid, adapted from established methodologies for this class of compounds.[5][6]

-

Step A: Formation of the Enol Ether Intermediate.

-

React an equivalent of ethyl pivaloylacetate with triethyl orthoformate in the presence of acetic anhydride.

-

Heat the mixture, typically between 100-120°C, to drive the condensation reaction.[5] This step forms the key ethyl 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanoate intermediate.

-

The non-reactive components can optionally be removed by distillation under reduced pressure to purify the intermediate.[5]

-

-

Step B: Cyclization to Form the Isoxazole Ester.

-

Prepare a solution of hydroxylamine sulfate and a buffer, such as sodium acetate, in an aqueous or alcoholic solvent.

-

Cool the hydroxylamine solution to between -20°C and 10°C.[5] This low temperature is critical to control the exothermic reaction and minimize side-product formation.

-

Slowly add the enol ether intermediate from Step A to the cooled hydroxylamine solution with vigorous stirring.

-

Allow the reaction to proceed for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

The product, ethyl 5-tert-butyl-isoxazole-4-carboxylate, is then extracted from the reaction mixture using an appropriate organic solvent (e.g., dichloromethane).[6]

-

-

Step C: Hydrolysis to the Carboxylic Acid.

-

Dissolve the crude ester from Step B in a suitable solvent mixture.

-

Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) to catalyze the hydrolysis of the ester to the carboxylic acid.[5]

-

Heat the mixture to reflux to ensure complete conversion.

-

After the reaction is complete, cool the mixture and adjust the pH to precipitate the this compound product.

-

The final product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.[6]

-

Part 3: Applications in Drug Discovery and Chemical Research

The true value of this compound lies in its application as a versatile building block for synthesizing more complex, high-value molecules.

Role as a Pharmaceutical Intermediate

The isoxazole motif is a cornerstone of modern drug design.[7] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2] While many published examples utilize the isomeric 5-tert-butyl-isoxazol-3-yl moiety, the underlying principles of its utility are transferable.

-

Scaffold for Kinase Inhibitors: The 5-tert-butyl-isoxazole unit is a key component of AC220 (Quizartinib), a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for treating Acute Myeloid Leukemia (AML).[8][9] In this context, the tert-butyl group occupies a specific hydrophobic pocket, while the isoxazole ring acts as a stable linker. This compound provides an alternative substitution pattern for chemists to explore new intellectual property space and optimize binding interactions with different kinase targets.

-

Bioisostere in Autoimmune Disease Modulators: The related compound, 5-methylisoxazole-4-carboxylic acid, is a critical intermediate in the synthesis of Leflunomide and Teriflunomide, which are important drugs for treating rheumatoid arthritis and multiple sclerosis.[10] The isoxazole-4-carboxamide core is essential for their mechanism of action. By replacing the methyl group with a tert-butyl group, researchers can modulate the compound's lipophilicity, metabolic stability, and potency, making this compound a valuable tool for developing next-generation immunomodulatory agents.

Utility in Organic Synthesis

Beyond direct pharmaceutical applications, the carboxylic acid functional group serves as a versatile chemical handle for a wide range of transformations, enabling its use in the synthesis of:

-

Amide Libraries: Coupling with various amines to generate libraries of amides for screening against biological targets.

-

Ester Derivatives: Reaction with alcohols to produce esters with different pharmacokinetic properties.

-

Further Heterocyclic Systems: The carboxylic acid can be converted into other functional groups to participate in more complex cyclization reactions.

Conclusion

This compound (CAS 134541-06-3) is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and chemical research. Its unique structure, combining the stable and biologically active isoxazole core with a sterically significant tert-butyl group and a reactive carboxylic acid handle, makes it a highly valuable intermediate. Understanding its synthesis and physicochemical properties allows researchers to strategically incorporate this building block into novel drug candidates and complex organic molecules, paving the way for future discoveries in medicinal chemistry and materials science.

References

- Allbio pharm Co., Ltd. 5-(tert-butyl)isoxazole-4-carboxylic acid.

- Achemica. 5-(tert-Butyl)isoxazole-3-carboxylic acid.

- Molemade. 5-T-Butyl-Isoxazole-3-Carboxylic Acid: Key Properties and Applications.

-

Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][4]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-like Tyrosine Kinase-3 (FLT3) Inhibitor. ACS Publications. Available at:

- Gomółka, A., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH).

- Rao, D. R., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

- RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.

- Benchchem. 5-(Tert-butyl)isoxazole-3-carboxylic acid.

- Wang, D.C., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate.

- V & V Pharma Industries. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India.

- Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.

-

PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Available at:

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. 5-(tert-butyl)isoxazole-4-carboxylic acid [allbiopharm.com]

- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

A Spectroscopic Guide to 5-Tert-butylisoxazole-4-carboxylic Acid: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 5-tert-butylisoxazole-4-carboxylic acid (CAS No. 134541-06-3), a heterocyclic compound of interest in medicinal chemistry and drug development.[1] In the absence of publicly available experimental spectra, this document synthesizes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules. This guide is intended for researchers, chemists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound.

Introduction and Molecular Structure

5-Tert-butylisoxazole-4-carboxylic acid belongs to the isoxazole class of heterocyclic compounds, which are recognized for their diverse biological activities and presence in numerous approved pharmaceuticals.[2] The molecule incorporates a sterically demanding tert-butyl group at the C5 position and a carboxylic acid at the C4 position of the isoxazole ring. This unique substitution pattern governs its electronic properties, reactivity, and, consequently, its spectroscopic signature. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various applications.

Molecular Formula: C₈H₁₁NO₃ Molecular Weight: 169.18 g/mol

Caption: Chemical structure of 5-tert-butylisoxazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 5-tert-butylisoxazole-4-carboxylic acid, the NMR spectra are predicted to be relatively simple and highly diagnostic due to the molecule's symmetry.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct singlet signals, corresponding to the three unique proton environments in the molecule.

| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxyl group is highly deshielded and typically appears far downfield.[3][4] Its signal is often broadened due to hydrogen bonding and chemical exchange with trace amounts of water. Deuterium exchange (addition of D₂O) would cause this signal to disappear, confirming its assignment. |

| ~8.5 - 8.8 | Singlet | 1H | H-3 (Isoxazole) | The single proton on the isoxazole ring (at the C3 position) is expected to be in the aromatic/heteroaromatic region. Its exact shift is influenced by the electron-withdrawing nature of the adjacent nitrogen and the carboxylic acid group. |

| ~1.4 - 1.6 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent, giving rise to a sharp, strong singlet. This upfield signal is characteristic of saturated alkyl protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, one for each unique carbon atom.

| Predicted Chemical Shift (δ) (ppm) | Carbon Assignment | Rationale and Expert Insights |

| ~175 - 180 | C5 (Isoxazole) | The C5 carbon, bearing the bulky tert-butyl group and adjacent to the oxygen atom, is expected to be significantly downfield. |

| ~165 - 170 | -C OOH | The carbonyl carbon of the carboxylic acid appears in this characteristic downfield region, though typically less deshielded than ketone or aldehyde carbonyls.[5] |

| ~155 - 160 | C3 (Isoxazole) | The C3 carbon, attached to the ring proton and adjacent to the nitrogen, will be found in the heteroaromatic region. |

| ~110 - 115 | C4 (Isoxazole) | The C4 carbon, substituted with the carboxylic acid, is expected to be the most upfield of the ring carbons. |

| ~33 - 36 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~28 - 30 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is invaluable for identifying the key functional groups within the molecule, particularly the carboxylic acid moiety.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation and Causality |

| 2500 - 3300 | O-H stretch | Strong, Very Broad | This exceptionally broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[6][7][8] It arises from the wide distribution of O-H bond vibrational energies within the dimer complex and often overlaps with C-H stretching frequencies. |

| 2970 - 2870 | C-H stretch (sp³) | Medium-Strong | Sharp peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the tert-butyl group. These are often seen superimposed on the broad O-H band. |

| 1700 - 1725 | C=O stretch | Strong, Sharp | This intense band is characteristic of the carbonyl group in a carboxylic acid dimer.[6][8] Conjugation with the isoxazole ring may shift this to the lower end of the range. |

| 1550 - 1620 | C=N & C=C stretch | Medium | Absorptions corresponding to the stretching vibrations within the isoxazole ring system. |

| 1400 - 1450 | O-H bend | Medium | In-plane bending vibration of the carboxylic acid O-H group. |

| 1210 - 1320 | C-O stretch | Strong | Stretching vibration of the C-O single bond in the carboxylic acid group.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI) Predicted Molecular Ion [M+H]⁺: m/z 170.0761 (for ESI) Predicted Molecular Ion [M]⁺•: m/z 169.0688 (for EI)

The fragmentation pattern is dictated by the stability of the resulting ions. The presence of the tert-butyl group is expected to be a dominant factor in the fragmentation pathway under EI conditions.

| Predicted m/z | Fragment Ion | Fragmentation Pathway | Significance |

| 169 | [C₈H₁₁NO₃]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |

| 154 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) | This is a highly characteristic fragmentation for tert-butylated compounds, leading to a stable tertiary carbocation. This fragment is often the base peak.[9] |

| 124 | [M - COOH]⁺ | Loss of the carboxyl radical (•COOH) | Alpha-cleavage adjacent to the isoxazole ring. |

| 112 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical (•C₄H₉) | Cleavage of the bond between the isoxazole ring and the tert-butyl group. |

| 57 | [C₄H₉]⁺ | tert-butyl cation | A very common and stable fragment indicating the presence of a tert-butyl group. |

Predicted Fragmentation Pathway Diagram

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy Protocol

-

Background Scan: Perform a background scan using the empty Attenuated Total Reflectance (ATR) crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small, powdered amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Method Setup: Set up the ESI source parameters (e.g., capillary voltage, gas flow, temperature) and the mass analyzer (e.g., scan range m/z 50-500).

-

Sample Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Conclusion

This guide provides a detailed, predictive spectroscopic profile of 5-tert-butylisoxazole-4-carboxylic acid. The expected ¹H and ¹³C NMR, FT-IR, and MS data present a unique and identifiable fingerprint for the molecule, driven by its core isoxazole scaffold, tert-butyl group, and carboxylic acid functionality. The provided protocols offer a standardized approach for experimental verification. This synthesized guide serves as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this compound, ensuring high standards of scientific integrity and facilitating its potential applications in research and development.

References

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Tsuji, S., et al. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. SN Applied Sciences, 2(856).

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Retrieved from [Link]

-

Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

Sources

- 1. 5-(tert-butyl)isoxazole-4-carboxylic acid [allbiopharm.com]

- 2. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology [rrpharmacology.ru]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

theoretical and computational studies of 5-Tert-butyl-isoxazole-4-carboxylic acid

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-Tert-butyl-isoxazole-4-carboxylic Acid

Abstract

This guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a molecule of interest in medicinal chemistry. While dedicated research on this specific compound is emerging, this document synthesizes established computational methodologies applied to structurally analogous isoxazole derivatives. We will explore its optimized molecular geometry, spectroscopic characteristics, electronic properties, and potential as a bioactive agent through a combination of Density Functional Theory (DFT) calculations and molecular docking simulations. The protocols and analyses presented herein are designed to offer researchers, scientists, and drug development professionals a robust, self-validating system for investigating this and similar molecular entities, ensuring both scientific rigor and practical insight.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the isoxazole ring critically influences the molecule's steric and electronic properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This compound combines the stable isoxazole core with a bulky tert-butyl group at the 5-position and a reactive carboxylic acid group at the 4-position. This unique combination suggests potential for specific molecular interactions and warrants a detailed investigation of its fundamental properties.

Computational chemistry provides a powerful, cost-effective lens through which to predict and understand these properties before committing to extensive experimental synthesis and testing. By employing methods like Density Functional Theory (DFT), we can elucidate the molecule's three-dimensional structure, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and the distribution of electron density. Furthermore, molecular docking studies can predict the binding affinity and mode of interaction with specific protein targets, offering crucial insights for rational drug design.

This guide outlines a comprehensive theoretical workflow for characterizing this compound, establishing a foundational understanding of its chemical behavior and biological potential.

Computational Methodology: A Validated Workflow

The reliability of computational predictions hinges on the rigor of the chosen methodology. The following workflow is designed as a self-validating system, where theoretical data can be cross-referenced with experimental results for calibration and confirmation.

Quantum Chemical Calculations

All quantum chemical calculations will be performed using a standard software package like Gaussian or ORCA. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set is recommended for a robust balance between accuracy and computational cost for molecules of this type.

Step-by-Step Protocol:

-

Initial Structure Drawing: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

-

Geometry Optimization: The initial 3D structure is optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process finds the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This yields the theoretical FT-IR spectrum, allowing for the assignment of vibrational modes. A scaling factor is often applied to the calculated frequencies to better match experimental data.

-

Electronic Structure Analysis: Key electronic properties are derived from the optimized structure:

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

-

UV-Visible Spectrum Simulation: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions.

Diagram of the Computational Workflow:

Caption: A typical workflow for DFT-based molecular characterization.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is crucial for evaluating potential drug candidates against protein targets.

Step-by-Step Protocol:

-

Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

Target Protein Selection & Preparation: A relevant protein target is selected from the Protein Data Bank (PDB). For instance, Cyclooxygenase (COX) enzymes are common targets for isoxazole-containing anti-inflammatory drugs. The protein is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site (active site) based on known co-crystallized ligands.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample conformations of the ligand within the protein's active site. The program scores each pose based on a scoring function that estimates the binding affinity (typically in kcal/mol).

-

Analysis of Results: The results are analyzed to identify the best binding pose, the predicted binding affinity, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Diagram of the Molecular Docking Workflow:

Caption: Standard workflow for ligand-protein molecular docking studies.

Results and Discussion: A Predictive Analysis

This section outlines the expected results from the computational workflow, based on established findings for similar isoxazole derivatives.

Molecular Geometry

The geometry optimization is expected to yield a nearly planar isoxazole ring. The carboxylic acid group and the tert-butyl group will have specific orientations relative to this plane, which are critical for determining intermolecular interactions. Key bond lengths, bond angles, and dihedral angles should be tabulated and compared with crystallographic data of similar structures if available.

Table 1: Predicted Structural Parameters for this compound

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| O1-N2 | ~1.42 |

| N2-C3 | ~1.31 |

| C3-C4 | ~1.45 |

| C4-C5 | ~1.38 |

| C5-O1 | ~1.35 |

| C4-C(O)OH | ~1.48 |

| C5-C(CH3)3 | ~1.52 |

| Bond Angles (°) | |

| O1-N2-C3 | ~108.0 |

| N2-C3-C4 | ~112.0 |

| C3-C4-C5 | ~105.0 |

| C4-C5-O1 | ~110.0 |

| C5-O1-N2 | ~105.0 |

(Note: These are representative values based on general isoxazole structures and would be precisely determined by the calculation.)

Spectroscopic Signatures

-

FT-IR Analysis: The calculated vibrational spectrum will provide a detailed map of the molecule's vibrational modes. Key predicted peaks would include the O-H stretch of the carboxylic acid (~3500 cm⁻¹), the C=O stretch (~1750 cm⁻¹), C=N and C=C stretching vibrations of the isoxazole ring (~1600-1400 cm⁻¹), and C-H stretching from the tert-butyl group (~2900-3000 cm⁻¹). These theoretical frequencies provide a powerful tool for interpreting experimental FT-IR spectra.

Electronic Properties and Reactivity

-

HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the isoxazole ring and the carboxylic acid oxygen atoms, indicating these are the primary sites for electron donation (nucleophilic character). The LUMO is likely distributed across the π-system of the ring and the carbonyl carbon, representing the most probable sites for accepting electrons (electrophilic character).

-

HOMO-LUMO Energy Gap (ΔE): The magnitude of the energy gap is a crucial indicator of chemical stability. A larger gap implies higher stability and lower reactivity. This value is instrumental in understanding the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface will visually corroborate the HOMO-LUMO findings. It is expected to show a negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid and the isoxazole ring, indicating these are the most likely sites for electrophilic attack and hydrogen bonding. A positive potential (blue regions) would be expected around the acidic hydrogen of the carboxyl group.

Table 2: Predicted Electronic Properties

| Property | Predicted Value (B3LYP/6-311++G(d,p)) | Significance |

| EHOMO | (Calculated Value) eV | Electron-donating ability |

| ELUMO | (Calculated Value) eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | (Calculated Value) eV | Chemical reactivity and kinetic stability |

| Dipole Moment | (Calculated Value) Debye | Molecular polarity and solubility |

Potential Biological Activity: Docking Insights

A molecular docking study against a relevant target like COX-2 (PDB ID: 1CX2) could reveal its potential as an anti-inflammatory agent. The carboxylic acid group is a key pharmacophore that often interacts with arginine residues (e.g., Arg120) in the active site of COX enzymes. The bulky tert-butyl group would likely occupy a hydrophobic pocket within the active site, potentially contributing to binding affinity and selectivity. The docking results would provide a predicted binding affinity score and a 3D visualization of the binding mode, guiding further optimization of the molecule for enhanced activity.

Conclusion and Future Outlook

This guide has detailed a comprehensive theoretical and computational framework for the in-depth study of this compound. By integrating DFT and molecular docking, we can build a detailed profile of its structural, spectroscopic, electronic, and potential bioactive properties. The proposed workflow provides a robust, predictive model that can guide and accelerate experimental research.

Future work should focus on the experimental validation of these theoretical predictions. Synthesis of the compound followed by FT-IR, NMR, and UV-Vis spectroscopy would allow for direct comparison and refinement of the computational models. Furthermore, in vitro biological assays based on the docking predictions would be the ultimate test of its therapeutic potential. This synergistic approach, combining computational foresight with experimental validation, represents the modern paradigm of efficient and targeted drug discovery.

References

(Note: As specific literature for the target molecule is scarce, this reference list is representative of the methodologies and background information used to construct this guide.)

-

Gaussian 16, Revision C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

-

AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading , Oleg Trott, Arthur J. Olson, Journal of Computational Chemistry. [Link]

-

Protein Data Bank (PDB) , RCSB. [Link]

-

Structure of Celecoxib Bound to Human Cyclooxygenase-2 , Kurumbail, R. G., et al., PDB Entry 1CX2. [Link]

-

Density-functional thermochemistry. III. The role of exact exchange , Becke, A. D., The Journal of Chemical Physics. [Link]

-

Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density , Lee, C., Yang, W., & Parr, R. G., Physical Review B. [Link]

reactivity and chemical behavior of the isoxazole ring in 5-Tert-butyl-isoxazole-4-carboxylic acid

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of the Isoxazole Ring in 5-Tert-butylisoxazole-4-carboxylic acid

Foreword: The Isoxazole Core in Modern Chemistry

The isoxazole ring, a five-membered aromatic heterocycle, represents a "privileged scaffold" in the landscape of medicinal chemistry and organic synthesis.[1][2] Its presence in numerous pharmaceuticals, such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole, underscores its significance.[1][3] The unique electronic architecture of the isoxazole ring—born from the juxtaposition of an oxygen and a nitrogen atom—imparts a delicate balance of aromatic stability and controlled reactivity.[4][5] This duality is key to its utility, allowing it to serve as a stable core for interaction with biological targets or as a versatile reactive intermediate for complex molecular construction.[1][5]

This guide focuses specifically on 5-tert-butylisoxazole-4-carboxylic acid , a molecule whose reactivity is intricately modulated by the interplay of its constituent parts: the inherent properties of the isoxazole ring, the formidable steric presence of the C5-tert-butyl group, and the electron-withdrawing nature of the C4-carboxylic acid. We will dissect the causality behind its chemical behavior, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Electronic and Steric Landscape: A Tale of Two Substituents

The reactivity of an isoxazole is not dictated by the ring alone but is a composite of the electronic and steric effects of its substituents. In 5-tert-butylisoxazole-4-carboxylic acid, these effects are pronounced.

-

The Isoxazole Ring: The ring itself possesses a "push-pull" electronic system. The oxygen atom donates π-electron density, while the pyridine-like nitrogen atom is electron-withdrawing.[1] This creates a unique electron distribution and, critically, polarizes the N-O bond, rendering it the most labile site for ring-opening reactions.[1][5][6]

-

C5-tert-butyl Group: This bulky alkyl group primarily exerts a powerful steric effect. It physically shields the C5 position and the adjacent N1 and C4 positions from the approach of reagents. While it has a weak electron-donating inductive effect, its steric influence is the dominant factor in modulating reactivity, often dictating the regioselectivity of reactions.[7]

-

C4-carboxylic acid Group: As a strong electron-withdrawing group, the carboxylic acid significantly deactivates the aromatic ring towards electrophilic attack. Conversely, it enhances the ring's susceptibility to nucleophilic attack and base-catalyzed ring cleavage by further polarizing the ring system.[4]

This unique combination makes the C4 position, typically the most nucleophilic and prone to electrophilic substitution in simple isoxazoles, both sterically hindered and electronically deactivated.[8] Consequently, the molecule's reactivity is channeled away from typical aromatic substitutions and towards reactions involving the carboxylic acid moiety or cleavage of the N-O bond.

Diagram 1: Reactivity Overview

Caption: Key reactivity pathways for 5-tert-butylisoxazole-4-carboxylic acid.

Reactions Maintaining Ring Integrity

While the isoxazole ring is prone to cleavage, it is stable enough to allow for modification of its substituents under appropriate conditions.[5]

Derivatization of the Carboxylic Acid

The C4-carboxylic acid is the most accessible functional group for synthetic modification. Standard peptide coupling or esterification conditions can be employed to generate libraries of amides and esters, a common strategy in drug discovery to modulate solubility, cell permeability, and pharmacokinetic properties.

Experimental Protocol: Amide Synthesis via EDC/HOBt Coupling

-

Dissolution: Dissolve 5-tert-butylisoxazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 20 minutes to form the activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) followed by a tertiary base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

Decarboxylation

The removal of the C4-carboxylic acid group to yield 5-tert-butylisoxazole is a key transformation. This is typically achieved thermally, often catalyzed by copper salts in a high-boiling solvent like quinoline. The electron-withdrawing nature of the isoxazole ring helps to stabilize the carbanionic intermediate formed during decarboxylation.

Reactions Involving N-O Bond Cleavage

The inherent weakness of the N-O bond is the defining feature of isoxazole reactivity, providing a gateway to diverse molecular scaffolds.[1][5][9] This susceptibility is amplified by the C4-carboxylic acid group.

Reductive Ring Cleavage

Reductive cleavage of the N-O bond is one of the most synthetically useful transformations of isoxazoles, yielding β-enamino carbonyl or β-hydroxy carbonyl compounds.[10] A variety of reducing agents can accomplish this, including catalytic hydrogenation (e.g., Raney-Ni, Pd/C) and metal-based reagents like Mo(CO)₆, SmI₂, and low-valent titanium.[10][11][12] For 5-tert-butylisoxazole-4-carboxylic acid, this reaction would unmask a versatile β-enamino-β-ketoester precursor.

Table 1: Comparison of Reagents for Reductive Isoxazole Cleavage

| Reagent System | Product Type | Conditions | Functional Group Tolerance | Reference |

| Raney-Ni, H₂ | β-Hydroxyketone | High pressure, elevated temp. | Moderate; reduces other groups | [10][13] |

| Mo(CO)₆, H₂O | β-Aminoenone | Acetonitrile, reflux | Good | [12] |

| EtMgBr/Ti(Oi-Pr)₄ | β-Enaminoketone | Diethyl ether, low temp. | Good | [10] |

| CuI / diamine | β-Enaminone | Dioxane, 140 °C | Broad | [11][14] |

Diagram 2: Mechanism of Reductive Ring Cleavage

Caption: Simplified workflow for Molybdenum-mediated reductive ring opening.

Base-Catalyzed Ring Opening

The stability of the isoxazole ring is highly pH-dependent. Under basic conditions, particularly at elevated temperatures, the ring is susceptible to hydrolytic cleavage.[15] The electron-withdrawing C4-carboxylic acid group in the target molecule makes the C5 proton more acidic and the ring more vulnerable to nucleophilic attack by hydroxide, initiating ring opening. This is a critical consideration for drug stability studies. A study on the related drug Leflunomide showed significant decomposition at basic pH, a process that was accelerated at higher temperatures.[15]

Experimental Protocol: Base-Catalyzed Hydrolysis Stability Test

-

Solution Prep: Prepare buffer solutions at pH 4.0 (acetate), 7.4 (phosphate), and 10.0 (carbonate).

-

Incubation: Dissolve a known concentration of 5-tert-butylisoxazole-4-carboxylic acid in each buffer. Incubate samples at controlled temperatures (e.g., 25°C and 37°C).

-

Sampling: At timed intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a solution of acetonitrile containing an internal standard and a small amount of acid to neutralize the buffer.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the ring-opened product (A771726 analogue).[15]

-

Kinetics: Plot the concentration of the parent compound versus time to determine the rate of degradation and the half-life (t₁/₂) under each condition.

Photochemical Reactions

Under UV irradiation (typically 200-330 nm), the weak N-O bond of isoxazoles can undergo homolysis.[2][16] This initiates a cascade that commonly leads to rearrangement into a more stable oxazole isomer via a highly reactive acyl azirine intermediate.[16][17] Alternatively, this process can be harnessed to generate highly electrophilic ketenimines, which are valuable synthetic building blocks.[2][16] The presence of substituents dictates the precise outcome of the photochemical reaction. This reactivity has also been exploited to develop isoxazoles as minimalist photo-crosslinkers for chemoproteomic studies.[18][19]

Diagram 3: Photochemical Rearrangement Pathway

Caption: Key intermediates in the photochemical transformation of isoxazoles.

Ring-Opening Fluorination

A modern and powerful transformation involves the reaction of isoxazoles with electrophilic fluorinating agents like Selectfluor®. This process initiates an electrophilic attack on the ring, followed by N–O bond cleavage and deprotonation to yield valuable tertiary fluorinated carbonyl compounds.[20][21][22][23] This method is notable for its mild conditions and good functional group tolerance.[20][21] For the target molecule, this would result in a highly functionalized α-fluoro-α-cyanoketone derivative, a valuable scaffold for further elaboration.

Synthesis of the Isoxazole Core

The construction of the isoxazole ring is a well-established field. The two most prevalent strategies are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, and the condensation of hydroxylamine with a 1,3-dicarbonyl compound.[5][24][25][26]

The synthesis of 5-tert-butylisoxazole-4-carboxylic acid would most efficiently proceed from a 1,3-dicarbonyl precursor, specifically ethyl 2-pivaloyl-3-oxobutanoate, by reacting it with hydroxylamine.

Experimental Protocol: Synthesis via Condensation

-

Precursor Synthesis: Synthesize the requisite β-keto ester precursor, ethyl 4,4-dimethyl-3-oxopentanoate.

-

Condensation: Dissolve the β-keto ester (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction typically proceeds for 4-8 hours.

-

Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The isoxazole product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

-

Hydrolysis: The resulting ethyl 5-tert-butylisoxazole-4-carboxylate is then subjected to standard ester hydrolysis (e.g., using LiOH in a THF/water mixture) to yield the final carboxylic acid product.[4]

-

Purification: The final product is purified by recrystallization or column chromatography.

Conclusion

5-Tert-butylisoxazole-4-carboxylic acid is a molecule of nuanced reactivity. Its chemistry is dominated not by the reactions of a simple aromatic ring, but by the functional interplay of its components. The bulky C5-tert-butyl group provides steric shielding, while the C4-carboxylic acid serves as both a handle for derivatization and an electronic activator for ring cleavage. The latent reactivity within the N-O bond is the molecule's most defining feature, offering a programmable point of entry to complex acyclic structures through reductive, basic, photochemical, or electrophilic ring-opening pathways. A thorough understanding of this delicate balance between stability and controlled lability is paramount for any scientist seeking to exploit this powerful heterocyclic scaffold in drug discovery and synthetic chemistry.

References

- The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity - Benchchem. (URL: )

- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides | Organic Letters - ACS Public

- A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(Oi-Pr)4 Reagent. (URL: )

- Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles - PMC - NIH. (URL: )

- Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib | The Journal of Organic Chemistry - ACS Public

- Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine - RSC Publishing. (URL: )

- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability - Benchchem. (URL: )

- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC - NIH. (URL: )

- Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles | Organic Letters - ACS Public

- Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis - Benchchem. (URL: )

- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC - NIH. (URL: )

- Ring-Opening Fluorination of Isoxazoles - ResearchG

- Ring-Opening Fluorination of Isoxazoles | Organic Letters - ACS Public

-

Isoxazole - Wikipedia. (URL: [Link])

- Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib | The Journal of Organic Chemistry - ACS Public

-

Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate. (URL: [Link])

- Mechanistic studies on the photochemical reactions of isoxazoles | The Journal of Organic Chemistry - ACS Public

-

Ring-Opening Fluorination of Isoxazoles - PubMed. (URL: [Link])

- Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods - Chemical Communic

-

Ring-Opening Fluorination of Isoxazoles - Organic Chemistry Portal. (URL: [Link])

- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Public

- N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC - NIH. (URL: )

- Reductive ring opening of isoxazoles with Mo(CO)

-

The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib - ResearchGate. (URL: [Link])